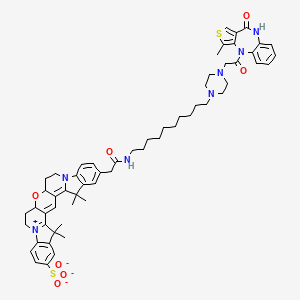
Estradiol disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is related to estradiol 3-sulfate and estradiol 17β-sulfate . Estradiol disulfate has a chemical formula of C18H24O8S2 and a molar mass of 432.50 g/mol . This compound is significant in the study of estrogen metabolism and its biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estradiol disulfate typically involves the sulfation of estradiol. One common method is the use of sulfating agents such as sulfur trioxide-pyridine complex (SO3-Py) or chlorosulfonic acid (ClSO3H) in the presence of a base like pyridine . The reaction is usually carried out under controlled conditions to ensure selective sulfation at the 3 and 17 positions of the estradiol molecule.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of microwave-assisted sulfation has been reported to enhance the efficiency and yield of the sulfation process . The final product is typically purified using aqueous purification protocols and ion-exchange chromatography due to the poor solubility of sulfated compounds in organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Estradiol disulfate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to estradiol and sulfuric acid under acidic or enzymatic conditions.
Reduction: Reduction of this compound can lead to the formation of estradiol.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using sulfatases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products:
Hydrolysis: Estradiol and sulfuric acid.
Reduction: Estradiol.
Substitution: Various estradiol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Estradiol disulfate has several scientific research applications:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated steroids.
Biology: Investigated for its role in estrogen metabolism and its effects on estrogen receptors.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in diseases related to estrogen metabolism.
Industry: Used in the development of biosensors for detecting estrogenic compounds in environmental samples.
Mécanisme D'action
Estradiol disulfate is similar to other sulfated estrogens such as estradiol 3-sulfate and estradiol 17β-sulfate . it is unique in having sulfate groups at both the 3 and 17 positions, which affects its solubility, stability, and biological activity. Compared to estradiol 3-sulfate and estradiol 17β-sulfate, this compound has a much lower binding affinity for estrogen receptors . This difference in binding affinity and the presence of two sulfate groups make this compound a distinct compound in the study of estrogen metabolism and its biological effects.
Comparaison Avec Des Composés Similaires
- Estradiol 3-sulfate
- Estradiol 17β-sulfate
- Estrone sulfate
- Estriol sulfate
Propriétés
Formule moléculaire |
C18H22O8S2-2 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
InChI |
InChI=1S/C18H24O8S2/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24)/p-2/t14-,15-,16+,17+,18+/m1/s1 |
Clé InChI |
VPLAJGAMHNQZIY-ZBRFXRBCSA-L |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
SMILES canonique |
CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-3-(2-methylcyclohexyl)prop-1-enyl]cyclopentyl]but-2-enoxy]acetic acid](/img/structure/B10773618.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
![4-[2-[[7-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-(125I)iodanylphenol](/img/structure/B10773681.png)
![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)



